1H-1,2,3-Triazole-5-carboxylic acid, 1-methyl-4-phenyl-

Description

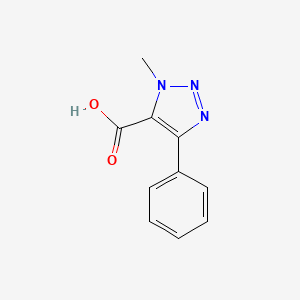

1H-1,2,3-Triazole-5-carboxylic acid, 1-methyl-4-phenyl- (hereafter referred to as Compound A), is a triazole derivative characterized by a carboxylic acid group at position 5, a methyl group at position 1, and a phenyl group at position 4 of the triazole ring. This compound is synthesized via regioselective reactions, as demonstrated by the synthetic route developed at Sichuan University’s West China School of Pharmacy (Scheme 1 in ).

Properties

IUPAC Name |

3-methyl-5-phenyltriazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-13-9(10(14)15)8(11-12-13)7-5-3-2-4-6-7/h2-6H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDWFXKJOPRBBHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=N1)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,3-Triazole-5-carboxylic acid, 1-methyl-4-phenyl- typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) salts, such as copper(I) iodide, under mild conditions. The reaction proceeds with high regioselectivity and yields the desired triazole product.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, and enable the efficient production of large quantities of the compound. The use of heterogeneous catalysts, such as copper-on-charcoal, can further enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: 1H-1,2,3-Triazole-5-carboxylic acid, 1-methyl-4-phenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

1H-1,2,3-Triazole-5-carboxylic acid, 1-methyl-4-phenyl- has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the development of bioactive molecules, such as enzyme inhibitors and antimicrobial agents.

Medicine: It is investigated for its potential therapeutic properties, including anticancer, antifungal, and antiviral activities.

Industry: The compound is utilized in the production of advanced materials, such as polymers and coatings, due to its stability and functional versatility

Mechanism of Action

The mechanism of action of 1H-1,2,3-Triazole-5-carboxylic acid, 1-methyl-4-phenyl- involves its interaction with specific molecular targets. In medicinal chemistry, triazole derivatives are known to inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s carboxylic acid group can form hydrogen bonds with amino acid residues in the enzyme’s active site, enhancing its binding affinity and specificity. Additionally, the phenyl and methyl groups contribute to the compound’s hydrophobic interactions with the enzyme, further stabilizing the complex .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Triazole-carboxylic acid derivatives exhibit diverse biological activities depending on substituent patterns. Key comparisons include:

Table 1: Structural and Functional Comparison of Triazole-Carboxylic Acid Derivatives

Physicochemical Properties

- Solubility : Compound A’s phenyl group contributes to moderate lipophilicity (logP ~2–3), whereas zwitterionic derivatives (e.g., thiazolyl-substituted analogs) exhibit improved aqueous solubility.

- Synthetic Accessibility : Compound A is synthesized via regioselective alkylation and hydrolysis, whereas halogenated derivatives (e.g., bromophenyl analogs) require additional halogenation steps.

Comparative Data Table

Key Research Findings

Substituent Impact : Electron-withdrawing groups (e.g., Cl, CF3) enhance biological activity but may reduce solubility. Compound A’s methyl and phenyl groups balance lipophilicity and synthetic feasibility.

Zwitterionic Advantage : Thiazolyl-substituted triazoles exhibit zwitterionic character, improving permeability and activity compared to Compound A.

Carboxylic Acid Limitations : High acidity of the carboxylic acid group limits cell permeability, making amide or ester derivatives more favorable for in vivo applications.

Biological Activity

1H-1,2,3-Triazole-5-carboxylic acid, 1-methyl-4-phenyl- (commonly referred to as 1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory, anticancer, and antimicrobial effects, supported by case studies and research findings.

Chemical Structure

The molecular formula for 1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid is . The compound features a triazole ring substituted with a methyl group and a phenyl group, which contributes to its biological activity.

Anti-inflammatory Activity

Research has demonstrated that derivatives of triazole compounds exhibit significant anti-inflammatory properties. A study evaluated the inhibitory effects on cyclooxygenase (COX) enzymes—COX-1 and COX-2—using various triazole derivatives. The results indicated that certain derivatives showed IC50 values against COX enzymes comparable to established anti-inflammatory drugs like diclofenac and celecoxib. For instance:

- IC50 Values :

This suggests that 1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid may also possess similar anti-inflammatory properties.

Anticancer Activity

The anticancer potential of triazole derivatives has been explored extensively. A review highlighted that various substituted triazoles exhibited cytotoxic effects against different cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through interaction with specific molecular targets.

A notable study assessed the anticancer activity of several triazole derivatives against breast cancer cells (MCF-7). The findings revealed that compounds with electron-donating groups showed enhanced cytotoxicity compared to those with electron-withdrawing groups. The structure–activity relationship (SAR) indicated that modifications on the phenyl ring significantly affected potency .

Antimicrobial Activity

The antimicrobial efficacy of triazole compounds has also been documented. A series of studies indicated that certain derivatives demonstrated potent activity against a range of bacterial strains. For example:

- Minimum Inhibitory Concentration (MIC) values for selected derivatives were reported as follows:

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Case Study on Anti-inflammatory Effects

A specific case study involved testing the anti-inflammatory effects of a synthesized triazole derivative in a carrageenan-induced paw edema model in rats. The study reported significant reduction in paw swelling compared to control groups treated with standard anti-inflammatory drugs .

Case Study on Anticancer Potential

Another case study examined the effects of triazole derivatives on human lung carcinoma (A549) cells. The results indicated that certain derivatives induced apoptosis through the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins .

Research Findings

| Biological Activity | Test Methodology | Key Findings |

|---|---|---|

| Anti-inflammatory | COX enzyme assay | IC50 values comparable to diclofenac |

| Anticancer | Cell viability assays | Induction of apoptosis in cancer cells |

| Antimicrobial | MIC determination | Effective against Staphylococcus aureus and E. coli |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.